molecular formula C14H19NO3 B255530 Butyl 3-(propionylamino)benzoate

Butyl 3-(propionylamino)benzoate

Cat. No. B255530
M. Wt: 249.3 g/mol
InChI Key: YIQWPOXOCDDDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(propionylamino)benzoate, also known as BPB, is a chemical compound that belongs to the class of esters. It is widely used in scientific research due to its unique properties and potential applications in various fields, including medicine, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of Butyl 3-(propionylamino)benzoate is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This interaction can lead to changes in the structure and function of the target molecule, which can have various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the specific conditions of the experiment. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various effects on the nervous system, including muscle contraction, increased heart rate, and improved cognitive function.

Advantages and Limitations for Lab Experiments

Butyl 3-(propionylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for handling and storage.

Future Directions

There are several future directions for research on Butyl 3-(propionylamino)benzoate, including its potential applications in medicine, pharmaceuticals, and materials science. For example, this compound could be used as a drug delivery system, where it can be conjugated with other molecules to target specific cells or tissues. It could also be used as a building block for the synthesis of new materials with unique properties, such as fluorescence or conductivity. In addition, further research is needed to understand the mechanism of action of this compound and its potential effects on biological systems, including toxicity and side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential for further development make it an interesting and important topic for future research. However, further studies are needed to fully understand its mechanism of action and potential effects on biological systems.

Synthesis Methods

Butyl 3-(propionylamino)benzoate can be synthesized through the reaction between butanol, 3-amino benzoic acid, and propionyl chloride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents, such as chloroform, acetone, and ethanol.

Scientific Research Applications

Butyl 3-(propionylamino)benzoate has been widely used in scientific research as a tool for studying various biological processes and mechanisms. For example, it has been used as a fluorescent probe for detecting the presence of zinc ions in cells and tissues. It has also been used as a substrate for studying the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, this compound has been used as a model compound for studying the interaction between drugs and proteins.

properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

butyl 3-(propanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-9-18-14(17)11-7-6-8-12(10-11)15-13(16)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16)

InChI Key

YIQWPOXOCDDDCO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC

Origin of Product

United States

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